Pyrrole-derivative1

Vue d'ensemble

Description

Pyrrole-derivative1 is a heterocyclic organic compound that features a five-membered ring structure containing one nitrogen atom. Pyrrole and its derivatives are known for their significant biological and pharmacological activities. These compounds are widely used in medicinal chemistry due to their diverse therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyrrole-derivative1 can be synthesized through various synthetic routes. One common method involves the reaction of benzoin with antipyrine amine and malononitrile in a non-polar solvent . Another approach is the three-component synthesis, which involves the reaction of an aldehyde, an amine, and a β-dicarbonyl compound under mild reaction conditions . The reactions catalyzed by proline, copper oxides, and oxones have been shown to be effective for synthesizing pyrrole derivatives with excellent yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and simplicity. These reactions allow for the rapid assembly of complex molecules from simple starting materials. The use of green chemistry principles, such as solvent-free methods and microwave-aided synthesis, is also gaining popularity in the industrial production of pyrrole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrole-derivative1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of pyrrole derivatives can be achieved using reagents such as potassium permanganate or hydrogen peroxide . Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and transition metal catalysts. For instance, the N-alkylation of pyrroles can be catalyzed by iridium complexes, leading to the formation of tetrahydropyrrolo[1,2-c]pyrimidine derivatives . The reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and selectivity .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the oxidation of pyrrole derivatives can lead to the formation of pyrrole-2,5-dicarboxylic acid, while reduction reactions can yield pyrrolidine derivatives .

Applications De Recherche Scientifique

Medicinal Applications

Pyrrole derivatives are recognized for their broad spectrum of biological activities, making them valuable in drug development. Notable applications include:

- Anticancer Activity : Pyrrole derivatives have shown promise as anticancer agents, particularly against leukemia, lymphoma, and myelofibrosis. For instance, a series of diarylpyrroles demonstrated significant antitumor activity through structure-activity relationship (SAR) studies, leading to the identification of optimal substituents for enhanced efficacy .

- Antiviral Properties : Certain pyrrole derivatives have been developed as anti-HIV agents. Research has revealed that specific modifications to the pyrrole structure enhance binding affinity to the HIV-1 gp41 site, improving anti-HIV activity .

- Cholinesterase Inhibition : The 1,3-diaryl-pyrrole skeleton has been identified as a selective inhibitor of butyrylcholinesterase (BChE), with some compounds exhibiting comparable potency to established drugs like donepezil. This suggests potential applications in treating Alzheimer's disease by targeting cholinergic dysfunction .

- Anti-inflammatory and Analgesic Effects : Recent studies have synthesized pyrrole-cinnamate hybrids that exhibit dual inhibition of COX-2 and lipoxygenase (LOX), demonstrating both anti-inflammatory and antioxidant properties .

Synthetic Approaches

The synthesis of pyrrole derivatives is crucial for exploring their medicinal properties. Various methods have been developed, including:

- Paal-Knorr Synthesis : This classic method involves the cyclocondensation of 1,4-dicarbonyl compounds with primary amines or nitriles to form pyrroles. Recent advancements have optimized this process using eco-friendly conditions and catalysts, such as bismuth nitrate .

- Ultrasound-Assisted Synthesis : Utilizing ultrasound for the synthesis of pyrroles has shown to enhance yields and reduce reaction times, making it a promising approach for large-scale production .

Case Study 1: Diarylpyrroles as Anticancer Agents

A study synthesized a new series of diarylpyrroles which were tested against various cancer cell lines. The results indicated that specific substitutions at positions 1 and 5 significantly increased cytotoxicity, suggesting that structural modifications can lead to more effective anticancer agents .

Case Study 2: Pyrrole Derivatives in Alzheimer’s Treatment

Research focused on synthesizing selective BChE inhibitors based on the pyrrole scaffold. Compounds demonstrated high selectivity and potency in inhibiting BChE, indicating their potential role in Alzheimer's therapy .

Case Study 3: Anti-HIV Activity

A novel series of pyrrole derivatives were designed targeting HIV-1's gp41. The study revealed that certain modifications led to improved antiviral activity, showcasing the importance of structural diversity in drug design .

Data Table: Summary of Biological Activities of Pyrrole Derivatives

Mécanisme D'action

The mechanism of action of pyrrole-derivative1 involves its interaction with specific molecular targets and pathways. For instance, some pyrrole derivatives act as kinase inhibitors by binding to the active site of the enzyme and preventing its activity . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the pyrrole derivative .

Comparaison Avec Des Composés Similaires

Pyrrole-derivative1 can be compared with other similar compounds, such as pyrrolo[3,2-b]quinoxaline derivatives and pyrrolo[3,2-b]pyrroles . These compounds share a similar core structure but differ in their functional groups and biological activities. For example, pyrrolo[3,2-b]quinoxaline derivatives are known for their kinase inhibitory activity, while pyrrolo[3,2-b]pyrroles exhibit strong fluorescent properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and pharmacological properties .

Activité Biologique

Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and neuroprotective effects. This article focuses on the biological activity of Pyrrole-derivative1 , synthesizing findings from recent studies to present a comprehensive overview.

1. Antioxidant Activity

Recent studies have highlighted the potential of pyrrole derivatives as effective antioxidant agents. For instance, a study on novel pyrrole derivatives demonstrated their ability to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models. Specifically, This compound showed promise in protecting PC12 cells from neurotoxic effects induced by 6-hydroxydopamine (6-OHDA) by suppressing the COX-2/PGE2 pathway, which is critical in neurodegenerative processes such as Parkinson's disease (PD) .

Table 1: Antioxidant Activity of this compound

| Compound | Concentration (μM) | Cell Viability (%) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.5 | 85 | Inhibition of lipid peroxidation |

| This compound | 1 | 78 | COX-2/PGE2 pathway suppression |

| This compound | 5 | 62 | ROS reduction |

2. Anticancer Properties

The anticancer potential of pyrrole derivatives has also been extensively studied. This compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including HCT116 and MCF-7. The compound inhibits key kinases such as CDK2/Cyclin A1 and GSK3 alpha, leading to cell cycle arrest at the S phase .

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the efficacy of pyrrole derivatives against breast cancer cells (MCF-7), This compound demonstrated a dose-dependent inhibition of cell growth. At concentrations of 10 μM, it achieved a reduction in cell viability by approximately 50%, showcasing its potential as an anticancer therapeutic agent.

Table 2: Anticancer Activity of this compound

| Cell Line | Concentration (μM) | Viability Reduction (%) | Target Kinases |

|---|---|---|---|

| MCF-7 | 10 | 50 | CDK2/Cyclin A1 |

| HCT116 | 5 | 40 | GSK3 alpha |

| SH-SY5Y | 0.5 | 30 | DYRK3 |

3. Neuroprotective Effects

The neuroprotective properties of This compound have been substantiated through various in vitro studies. The compound's ability to mitigate apoptosis in neuronal cells exposed to neurotoxins suggests its potential utility in treating neurodegenerative diseases.

The neuroprotective mechanism involves the modulation of oxidative stress pathways and inhibition of pro-apoptotic signals. In particular, pre-treatment with This compound significantly reduced apoptosis markers in PC12 cells subjected to oxidative stress .

Propriétés

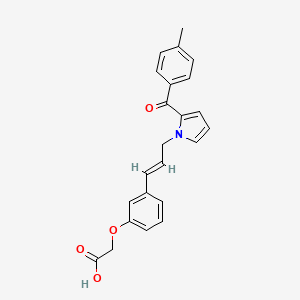

IUPAC Name |

2-[3-[(E)-3-[2-(4-methylbenzoyl)pyrrol-1-yl]prop-1-enyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-17-9-11-19(12-10-17)23(27)21-8-4-14-24(21)13-3-6-18-5-2-7-20(15-18)28-16-22(25)26/h2-12,14-15H,13,16H2,1H3,(H,25,26)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBLGGYQBCKUKJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2CC=CC3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C/C=C/C3=CC(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.